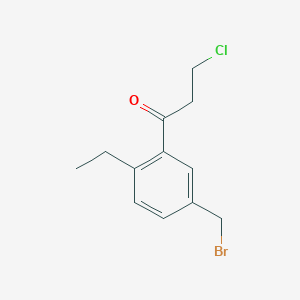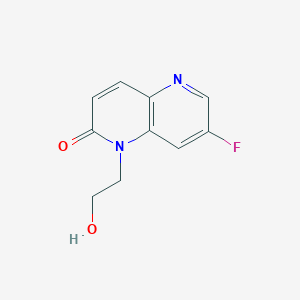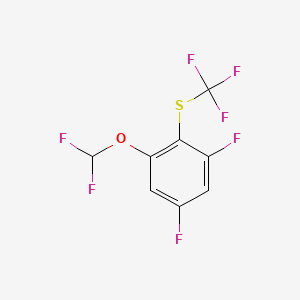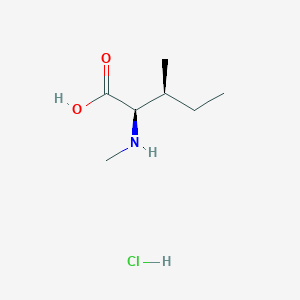
N-Me-D-Ile-OH.HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-D-Isoleucine Hydrochloride (N-Me-D-Ile-OH.HCl) is a chemical compound with the molecular formula C7H16ClNO2 and a molecular weight of 181.66 g/mol . It is a derivative of the amino acid isoleucine, where the amino group is methylated, and it is commonly used in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-D-Isoleucine Hydrochloride typically involves the methylation of D-isoleucine. The process can be carried out using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction is usually conducted in an aqueous or organic solvent under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of N-Methyl-D-Isoleucine Hydrochloride may involve large-scale methylation reactions using automated reactors to ensure consistency and efficiency. The product is then purified through crystallization or chromatography techniques to achieve the desired purity levels.
化学反应分析
Types of Reactions
N-Methyl-D-Isoleucine Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where the methyl group or other functional groups are replaced by different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
N-Methyl-D-Isoleucine Hydrochloride is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of peptides and other complex molecules.
Biology: In studies involving protein structure and function, as it can be incorporated into peptides to study their properties.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of N-Methyl-D-Isoleucine Hydrochloride involves its incorporation into peptides and proteins, where it can influence their structure and function. The methylation of the amino group can affect the compound’s interaction with other molecules, potentially altering its biological activity. The specific molecular targets and pathways involved depend on the context in which the compound is used.
相似化合物的比较
Similar Compounds
N-Methyl-L-Isoleucine Hydrochloride: Similar in structure but with the L-isomer of isoleucine.
N-Methyl-D-Valine Hydrochloride: Another methylated amino acid derivative with a different side chain.
N-Methyl-D-Leucine Hydrochloride: Similar structure with a different side chain.
Uniqueness
N-Methyl-D-Isoleucine Hydrochloride is unique due to its specific stereochemistry and the presence of the methyl group on the amino nitrogen. This modification can significantly impact its chemical and biological properties, making it distinct from other methylated amino acids.
属性
分子式 |
C7H16ClNO2 |
|---|---|
分子量 |
181.66 g/mol |
IUPAC 名称 |
(2R,3S)-3-methyl-2-(methylamino)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-4-5(2)6(8-3)7(9)10;/h5-6,8H,4H2,1-3H3,(H,9,10);1H/t5-,6+;/m0./s1 |
InChI 键 |
MMBGZHHBWVCZFK-RIHPBJNCSA-N |
手性 SMILES |
CC[C@H](C)[C@H](C(=O)O)NC.Cl |
规范 SMILES |
CCC(C)C(C(=O)O)NC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


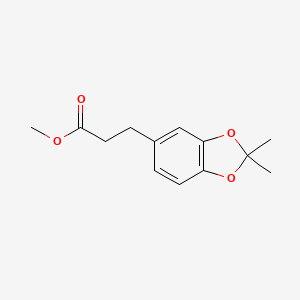
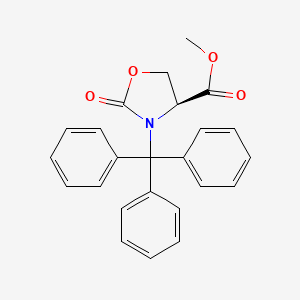
![(3S,4S)-3-Amino-4-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine-7-carbonitrile hydrochloride](/img/structure/B14040984.png)
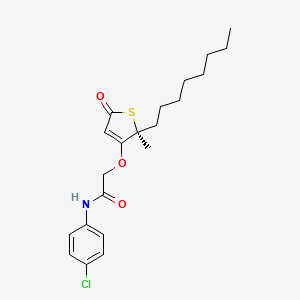
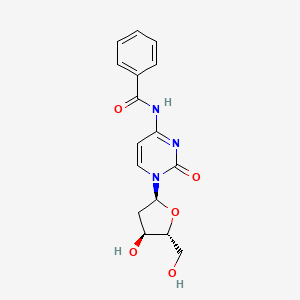
![4-[Carboxy-(3,4-dichlorophenyl)methyl]piperazine-1-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B14040996.png)
![5-tert-butyl3-ethyl1-(1-benzylpyrrolidin-3-yl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate](/img/structure/B14041006.png)
